Bianthrone
Overview
Description
Synthesis Analysis
Bianthrone and its derivatives are synthesized through various methods, including the Diels-Alder reaction which plays a pivotal role in its formation. A study by Fort et al. (2009) highlights the synthesis of a soluble bisanthene derivative from bianthrone, demonstrating its reactivity via a Diels-Alder reaction with diethyl acetylenedicarboxylate to yield rearomatized cycloadducts. This synthesis pathway is crucial for understanding the reactivity and potential applications of bianthrone derivatives in creating more complex molecular structures (Fort, Donovan, & Scott, 2009).
Molecular Structure Analysis
The molecular structure of bianthrone, particularly its conformational behavior, has been studied extensively. Kikuchi and Kawakami (1986) explored the conformational behavior of bianthrone and its ions through calculations, revealing that the initial step of its conformational transformation involves a significant rotation around the central double bond. This study sheds light on the molecular dynamics of bianthrone and its derivatives, providing a foundation for understanding its chemical behavior and applications (Kikuchi & Kawakami, 1986).
Chemical Reactions and Properties
The chemical reactivity of bianthrone is influenced by its unique structure, which allows for various chemical transformations and reactions. Lara‐Avila et al. (2010) investigated bianthrone in single-molecule junctions, revealing its ability to switch electric conductance at low temperatures due to molecular isomerization events. This property underscores the potential of bianthrone in electronic applications, particularly in molecular electronics where its switching behavior can be harnessed (Lara‐Avila et al., 2010).
Physical Properties Analysis
Bianthrone's physical properties, such as its isomerization equilibrium and solvent viscosity-dependence, have been the subject of significant research. Hirao et al. (2019) demonstrated that the tetramethoxy-substituted bianthrone exhibits a bistable system due to the equilibrium mixture of its folded and twisted conformers, with the equilibrium being highly sensitive to solvent viscosity. This property is crucial for applications requiring the manipulation of molecular conformations in response to external stimuli (Hirao, Hamamoto, Nagamachi, & Kubo, 2019).
Chemical Properties Analysis
The chemical properties of bianthrone, such as its photochromic behavior and reactivity under different conditions, have been analyzed in various studies. Korenstein, Muszkat, and Fischer (1976) explored the irreversible photochemistry of bianthrone, identifying the major photoproducts and their formation mechanisms in different solvents. This study contributes to a deeper understanding of the photochemical properties of bianthrone, which is essential for its potential applications in photochemistry and material science (Korenstein, Muszkat, & Fischer, 1976).
Scientific Research Applications
1. Spectroscopic and Photochemical Study
- Summary of Application: Bianthrone has been used in spectroscopic and photochemical studies. The research involved studying the photochemistry of bianthrone and helianthrone in varied solvents, both in the presence and absence of oxygen .
- Methods of Application: The study involved the use of different solvents and controlled temperature conditions. The compounds were subjected to photolysis and their spectra were studied .
- Results or Outcomes: The study determined that certain reactions occur when bianthrone is subjected to photolysis .
2. Effect of Pressure on Crystal Structure
- Summary of Application: Bianthrone has been used to study the effect of pressure on its crystal structure. The research involved observing the color change in the crystals of bianthrone under different pressure conditions .
- Methods of Application: The study involved applying hydrostatic pressure to the crystals of bianthrone and observing the changes in color and crystal structure .
- Results or Outcomes: The study found that the color of the crystals changed from yellow to red as the pressure increased. The color change was associated with the formation of a polymorph containing a conformer in which the tricyclic fragments are planar and the molecule is twisted about the central C - C bond .
3. Conductance Switching in Single-Molecule Junctions
- Summary of Application: Bianthrone has been used in the study of conductance switching in single-molecule junctions. The research involved observing the persistent switching of electric conductance at low temperatures .
- Methods of Application: The study involved the use of single-molecule junctions with bianthrone and observing the changes in electric conductance at low temperatures .
- Results or Outcomes: The study revealed persistent switching of electric conductance at low temperatures, which can be reasonably associated to molecular isomerization events .
4. Irreversible Photochemistry
- Summary of Application: Bianthrone has been used in the study of irreversible photochemistry. The research involved observing the major primary photoproduct of bianthrone in protic and aprotic polar solvents .
- Methods of Application: The study involved the use of protic and aprotic polar solvents and observing the changes in the photoproduct of bianthrone .
- Results or Outcomes: The study revealed that a 4a,4b‐dihydrophenanthrene‐type cyclic photoisomer, the C isomer, is the major primary photoproduct of bianthrone in protic and aprotic polar solvents, and undergoes solvent‐dependent secondary reactions, including the formation of dihydrohelianthrone in protic solvents .
5. Thermochromic Colorants
- Summary of Application: Bianthrone has been used in the study of thermochromic colorants. The research involved observing the color change in the presence of heat .
- Methods of Application: The study involved the use of heat and observing the changes in color .
- Results or Outcomes: The study revealed that the color of bianthrone changes with the application of heat .
6. Density Functional Theory
- Summary of Application: Bianthrone has been used in the study of density functional theory. The research involved observing the effect of pressure on the crystal structure of bianthrone .
- Methods of Application: The study involved applying hydrostatic pressure to the crystals of bianthrone and observing the changes in color and crystal structure .
- Results or Outcomes: The study found that the color of the crystals changed from yellow to red as the pressure increased. The color change was associated with the formation of a polymorph containing a conformer in which the tricyclic fragments are planar and the molecule is twisted about the central C - C bond .
7. Artistic Applications
- Summary of Application: Bianthrone has been used in the study of thermochromic colorants for artistic applications. The research involved observing the color change in the presence of heat .
- Methods of Application: The study involved the use of heat and observing the changes in color .
- Results or Outcomes: The study revealed that the color of bianthrone changes with the application of heat .
Safety And Hazards
Future Directions
Future research on bianthrone could focus on its isolation from various sources and its potential applications. For instance, one study reported the isolation of bianthrones from the Colletotrichum genus for the first time . Another study discussed the potential of bianthrone in single-molecule junctions .
properties
IUPAC Name |
10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRGKWPEVFJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059994 | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bianthrone | |
CAS RN |
434-85-5 | |
Record name | Bianthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bianthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrodianthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.